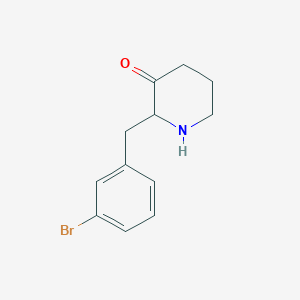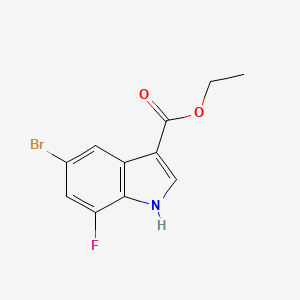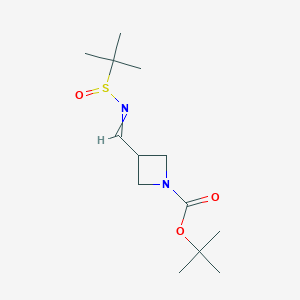
1-Methyl-2-(piperidin-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(piperidin-2-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a methyl group at the nitrogen atom and a piperidin-2-yl group at the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperidin-2-yl)-1H-indole typically involves the formation of the indole core followed by the introduction of the piperidin-2-yl group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. Subsequent alkylation with methyl iodide introduces the methyl group at the nitrogen atom. The piperidin-2-yl group can be introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-(piperidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitro or halogenated indole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(piperidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(piperidin-2-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Methyl-2-(pyrrolidin-2-yl)-1H-indole: Similar structure but with a pyrrolidine ring instead of piperidine.
1-Methyl-2-(piperidin-3-yl)-1H-indole: Similar structure but with the piperidine ring attached at the 3-position.
2-Methyl-1H-indole: Lacks the piperidin-2-yl group, providing a simpler structure.
Uniqueness: 1-Methyl-2-(piperidin-2-yl)-1H-indole is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H18N2 |
|---|---|
Poids moléculaire |
214.31 g/mol |
Nom IUPAC |
1-methyl-2-piperidin-2-ylindole |
InChI |
InChI=1S/C14H18N2/c1-16-13-8-3-2-6-11(13)10-14(16)12-7-4-5-9-15-12/h2-3,6,8,10,12,15H,4-5,7,9H2,1H3 |
Clé InChI |
FWGNXCRWEZGBBT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1Z)-6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]hydroxylamine](/img/structure/B11714341.png)
![(2-Azabicyclo[4.1.0]heptan-6-yl)methanol hydrochloride](/img/structure/B11714348.png)


![2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11714368.png)
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)


![2-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714428.png)

![1-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine](/img/structure/B11714439.png)
